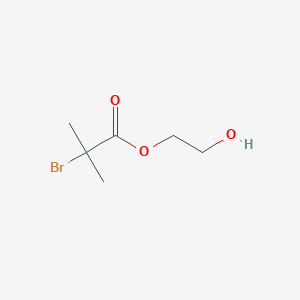

2-Hydroxyethyl 2-bromoisobutyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO3/c1-6(2,7)5(9)10-4-3-8/h8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXMVFDLNGKBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

637032-56-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637032-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70467247 | |

| Record name | 2-HYDROXYETHYL 2-BROMOISOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189324-13-8 | |

| Record name | 2-Hydroxyethyl 2-bromoisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189324-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-HYDROXYETHYL 2-BROMOISOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-bromo-2-methyl-, 2-hydroxyethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyethyl 2-bromoisobutyrate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl 2-bromoisobutyrate (HEBIB) is a bifunctional molecule of significant interest in the fields of polymer chemistry and materials science. Its structure, incorporating both a hydroxyl group and a readily cleavable carbon-bromine bond, makes it a highly versatile initiator for Atom Transfer Radical Polymerization (ATRP). This capability allows for the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersities, and specific end-group functionalities. Such polymers are finding increasing applications in biomedicine, including drug delivery systems, biocompatible coatings, and tissue engineering scaffolds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of HEBIB.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO₃ | [1][2] |

| Molecular Weight | 211.05 g/mol | [1][3] |

| CAS Number | 189324-13-8 | [1][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.456 g/mL at 25 °C | [3] |

| Boiling Point | Not available | |

| Refractive Index | n20/D 1.476 | [3] |

| Solubility | Soluble in polar solvents | [2] |

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of 2-bromoisobutyryl bromide with ethylene (B1197577) glycol.[4] This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen bromide byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromoisobutyryl bromide

-

Ethylene glycol

-

Triethylamine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylene glycol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add 2-bromoisobutyryl bromide (1.0 equivalent) dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by its two functional groups: the hydroxyl group and the carbon-bromine bond. The hydroxyl group can be further functionalized, for example, by esterification or etherification, to introduce other chemical moieties. The carbon-bromine bond is a key feature for its use as an initiator in Atom Transfer Radical Polymerization (ATRP).

Role in Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. In this process, a transition metal complex (e.g., a copper-ligand complex) reversibly activates and deactivates the propagating polymer chain by transferring a halogen atom. This compound serves as an excellent initiator for ATRP, where the bromine atom is abstracted by the activator complex to generate a radical that initiates polymerization.

Experimental Protocol: ATRP of Methyl Methacrylate (B99206) (MMA) using HEBIB

Materials:

-

This compound (HEBIB) (initiator)

-

Methyl methacrylate (MMA) (monomer), inhibitor removed

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Schlenk flask

-

Magnetic stirrer

-

Syringes

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 equivalent relative to initiator).

-

Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.

-

Under an inert atmosphere, add anisole, MMA (e.g., 100 equivalents), and PMDETA (1.0 equivalent) to the flask via syringe.

-

Subject the mixture to another three freeze-pump-thaw cycles.

-

Inject HEBIB (1.0 equivalent) into the flask to initiate the polymerization.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by ¹H NMR or gas chromatography to determine monomer conversion.

-

Once the desired molecular weight or conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

-

Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

-

Collect the precipitated polymer by filtration and dry under vacuum.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons of the isobutyrate group (a singlet), the methylene (B1212753) protons adjacent to the ester oxygen and the hydroxyl group (two triplets), and the hydroxyl proton (a broad singlet).

¹³C NMR: The carbon NMR spectrum would display signals for the quaternary carbon attached to the bromine, the carbonyl carbon of the ester, the two methylene carbons of the ethyl group, and the two methyl carbons.

FTIR: The infrared spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) stretching, a broad band for the hydroxyl group (O-H) stretching, and various C-H and C-O stretching and bending vibrations.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of various functional groups, such as the bromine atom, the hydroxyl group, and parts of the ester moiety.

Safety and Handling

This compound is harmful if swallowed and causes serious eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile molecule for the synthesis of functional polymers via Atom Transfer Radical Polymerization. Its bifunctional nature allows for the creation of polymers with a hydroxyl end-group, which can be further modified for a wide range of applications, particularly in the development of advanced materials for biomedical and pharmaceutical research. The protocols provided in this guide offer a starting point for researchers to synthesize and utilize this important ATRP initiator in their work.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Hydroxyethyl 2-bromoisobutyrate

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB), a crucial initiator in Atom Transfer Radical Polymerization (ATRP). The document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound (HEBiB) is a bifunctional molecule containing both a hydroxyl group and a bromine atom. This unique structure makes it a highly effective initiator for controlled radical polymerization techniques like ATRP, allowing for the synthesis of well-defined polymers with specific architectures and functionalities.[1] The hydroxyl group provides a site for further chemical modification, enabling the creation of block copolymers and other advanced polymeric materials. This guide details the primary synthesis routes and purification methodologies for obtaining high-purity HEBiB.

Synthesis of this compound

There are two primary methods for the synthesis of HEBiB: the esterification of 2-bromoisobutyric acid with ethylene (B1197577) glycol, and the reaction of 2-bromoisobutyryl bromide with ethylene glycol. The latter is a more common and well-established method.[1]

Synthesis via Reaction of 2-bromoisobutyryl bromide and Ethylene Glycol

This method involves the esterification of ethylene glycol with 2-bromoisobutyryl bromide in the presence of a base, typically triethylamine (B128534), to neutralize the hydrobromic acid byproduct.

A detailed experimental protocol for a similar compound, ethylene bis(2-bromoisobutyrate), can be adapted for the synthesis of HEBiB by adjusting the stoichiometry of the reactants. The following protocol is based on a reported procedure with a yield of 78% for the bis-substituted product; a higher molar excess of ethylene glycol is recommended to favor the mono-esterification.[2]

Materials:

-

Ethylene glycol

-

2-Bromoisobutyryl bromide

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (2 L, 3-neck)

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylene glycol (a significant molar excess is recommended to favor mono-substitution, e.g., 10 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Base: Add triethylamine (3 equivalents relative to 2-bromoisobutyryl bromide) to the reaction mixture via a syringe and cool the flask to 0 °C in an ice bath.

-

Addition of Acyl Bromide: Add 2-bromoisobutyryl bromide (1 equivalent) dropwise to the stirred solution over one hour using the dropping funnel.

-

Reaction: After the complete addition, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir overnight.

-

Work-up:

-

Filter the mixture to remove the triethylammonium (B8662869) bromide salt.

-

Wash the filtrate with deionized water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Isolation: Remove the solvent (DCM) by rotary evaporation to yield the crude this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁BrO₃ | [3] |

| Molecular Weight | 211.05 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.456 g/mL at 25 °C | |

| Refractive Index | n20/D 1.476 | |

| Boiling Point | 85 °C / 0.03 mmHg | |

| CAS Number | 189324-13-8 | [3] |

Table 2: Expected Yield and Purity for the Synthesis of a Similar Compound (Ethylene bis(2-bromoisobutyrate))

| Parameter | Value | Reference |

| Yield | 78% | [2] |

| Purity (Commercial) | >97.0% (GC) | [4] |

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and residual solvent. Column chromatography is a common and effective method for the purification of HEBiB.

Experimental Protocol: Column Chromatography

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate)

-

Glass column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the glass column. Allow the silica to settle, ensuring a uniform and air-free packing.

-

Sample Loading: Dissolve the crude HEBiB in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system. A gradient elution is often effective, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect the eluent in fractions using collection tubes.

-

Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and ester (C=O) groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.

This guide provides the essential information for the successful synthesis and purification of this compound, a key component in the development of advanced polymeric materials. For further details on specific applications and advanced characterization, consulting the cited literature is recommended.

References

The Role of 2-Hydroxyethyl 2-bromoisobutyrate in Advanced Polymer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl 2-bromoisobutyrate (HEBIB) has emerged as a pivotal initiator in the field of controlled radical polymerization, most notably in Atom Transfer Radical Polymerization (ATRP). Its unique bifunctionality, possessing both a hydroxyl group and an ATRP initiating site, allows for the synthesis of a diverse array of well-defined polymers with tailored architectures and functionalities. This technical guide provides an in-depth exploration of the applications of HEBIB in polymer research, with a focus on the synthesis of functional homopolymers, block copolymers, and surface-grafted polymer brushes. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to serve as a comprehensive resource for researchers in materials science and drug development.

Core Application: An Initiator for Atom Transfer Radical Polymerization (ATRP)

This compound is widely utilized as an initiator in ATRP, a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, Đ).[1][2] The primary role of HEBIB is to provide a carbon-bromine bond that can be reversibly activated and deactivated by a transition metal catalyst, typically a copper(I) complex, to generate propagating radicals. This controlled process allows for the precise growth of polymer chains.

The hydroxyl group of HEBIB offers a versatile handle for post-polymerization modifications or for anchoring the initiator to surfaces, making it a valuable tool for creating functional materials.[1]

Synthesis of Functional Homopolymers

HEBIB is frequently employed to initiate the polymerization of a variety of functional monomers. The resulting polymers possess a terminal hydroxyl group, derived from the initiator, which can be further functionalized for applications in drug delivery, biomaterials, and nanotechnology.

Quantitative Data for Homopolymer Synthesis

The following table summarizes representative quantitative data for the ATRP of various monomers using initiators structurally similar to or derived from 2-bromoisobutyrate. This data provides insight into the expected outcomes when using HEBIB under similar conditions.

| Monomer | Initiator | Catalyst/Ligand | Solvent | [M]:[I]:[Cat]:[L] | Temp (°C) | Time (h) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |

| 2-Hydroxyethyl methacrylate (B99206) (HEMA) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Methanol/2-Butanone (B6335102) | 100:1:1:2 | 50 | 4 | ~15,000 | < 1.3 | [3] |

| 2-Hydroxyethyl methacrylate (HEMA) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Methanol/2-Butanone | 200:1:1:2 | 60 | 6 | ~28,000 | < 1.4 | [3] |

| N,N-dimethylaminoethyl methacrylate (DMAEMA) | Ethyl 2-bromoisobutyrate | CuBr/HMTETA | Dichlorobenzene | 100:1:1:1 | 70 | 5 | ~12,000 | < 1.25 | [3] |

| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate | CuBr/dNbpy | Bulk | 100:1:1:2 | 90 | 0.5 | 10,500 | 1.15 | [4] |

Experimental Protocol: Synthesis of Poly(2-hydroxyethyl methacrylate) (PHEMA)

This protocol outlines a typical procedure for the ATRP of HEMA using an alkyl bromide initiator like HEBIB.[3]

Materials:

-

2-Hydroxyethyl methacrylate (HEMA), inhibitor removed

-

This compound (HEBIB)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Methanol and 2-butanone (anhydrous)

-

Argon gas

-

Schlenk flask and standard laboratory glassware

Procedure:

-

To a dry Schlenk flask, add CuBr (1 equivalent relative to initiator) and a magnetic stir bar.

-

Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.

-

Under an argon atmosphere, add the desired amounts of HEMA (e.g., 100 equivalents), PMDETA (2 equivalents), methanol, and 2-butanone to the flask.

-

Subject the mixture to another three freeze-pump-thaw cycles.

-

Inject the initiator, HEBIB (1 equivalent), into the flask to start the polymerization.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 50 °C) and stir.

-

After the desired reaction time, terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., tetrahydrofuran).

-

Purify the polymer by precipitating it in a non-solvent (e.g., hexane) and drying it under vacuum.

-

Characterize the polymer using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and monomer conversion, and Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (M_n) and polydispersity index (Đ).

Synthesis of Block Copolymers

The hydroxyl functionality of HEBIB allows for its conversion into a macroinitiator. By reacting the hydroxyl group with a molecule that also contains an ATRP initiating site, a new macroinitiator is formed that can be used to grow a second polymer block, leading to the formation of block copolymers. These materials are of significant interest in drug delivery, as they can self-assemble into micelles for drug encapsulation.

Quantitative Data for Block Copolymer Synthesis

The following table presents data for the synthesis of block copolymers where a macroinitiator is used to initiate the polymerization of a second monomer.

| Macroinitiator | Second Monomer | Catalyst/Ligand | Solvent | [M]:[I]:[Cat]:[L] | Temp (°C) | M_n (Block Copolymer, g/mol ) | Đ (M_w/M_n) | Reference |

| Poly(ethylene glycol)-Br | N,N-dimethylaminoethyl methacrylate (DMAEMA) | CuBr/PMDETA | Anisole | 50:1:1:2 | 90 | 25,000 | 1.18 | [3] |

| Polyethylene-Br (from HEBIB) | Methyl Acrylate (MA) | CuBr2/Me6Tren | Chlorobenzene | 500:1:0.04:0.1 | Room Temp | 55,000 | 1.05 | [5] |

| Poly(methyl methacrylate)-Br | n-Butyl Acrylate (BA) | CuBr/dNbpy | Diphenyl Ether | 100:1:1:2 | 130 | 19,000 | 1.15 | [2] |

Experimental Protocol: Synthesis of a Poly(ethylene glycol)-b-poly(N,N-dimethylaminoethyl methacrylate) (PEG-b-PDMAEMA) Block Copolymer

This protocol describes a two-step process to synthesize a block copolymer, starting with the formation of a PEG-based macroinitiator.[3]

Step 1: Synthesis of PEG-Br Macroinitiator

-

In a round-bottom flask under an inert atmosphere, dissolve methoxy-poly(ethylene glycol) (mPEG-OH) in anhydrous dichloromethane (B109758) (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (B128534) (1.5-2 equivalents relative to mPEG-OH).

-

Slowly add 2-bromoisobutyryl bromide (1.2-1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter the solution to remove the triethylammonium (B8662869) bromide salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the resulting mPEG-Br macroinitiator in cold anhydrous diethyl ether and dry under vacuum.

Step 2: Block Copolymerization

-

In a Schlenk flask, add the mPEG-Br macroinitiator and DMAEMA monomer. Add the solvent (e.g., anisole).

-

In a separate Schlenk flask, add CuBr and the ligand (e.g., PMDETA) under an inert atmosphere.

-

Subject both flasks to several freeze-pump-thaw cycles.

-

Under an inert atmosphere, transfer the monomer/macroinitiator solution to the flask containing the catalyst system.

-

Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

-

Monitor the polymerization by taking samples at regular intervals.

-

Terminate the polymerization by exposing the reaction to air.

-

Purify the block copolymer by passing it through a column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a suitable non-solvent.

Surface Modification via Surface-Initiated ATRP (SI-ATRP)

The hydroxyl group of HEBIB is instrumental in its use for surface modification. HEBIB can be covalently attached to various substrates (e.g., silicon wafers, nanoparticles) that have been functionalized with complementary reactive groups. The immobilized HEBIB then acts as an initiator for SI-ATRP, allowing for the growth of polymer brushes from the surface. These polymer-grafted surfaces have applications in creating biocompatible coatings, sensors, and smart materials.

Quantitative Data for Surface-Initiated ATRP

| Substrate | Grafted Polymer | Catalyst/Ligand | Solvent | Temp (°C) | Polymer Brush Thickness (nm) | Reference |

| Silicon Wafer | Poly(2-hydroxyethyl acrylate) | CuBr2/TPMA | DMF | Room Temp | 33 | [1] |

| Silica Nanoparticles | Poly(methyl methacrylate) | CuBr/PMDETA | Toluene (B28343) | 60 | 10-50 | [6] |

| Cellulose Beads | Polystyrene | CuBr/bpy | Toluene | 110 | N/A | [7] |

Experimental Protocol: Grafting Polymer Brushes from a Silicon Wafer via SI-ATRP

This protocol details the steps for modifying a silicon wafer with polymer brushes.[1][6]

Step 1: Substrate Preparation and Initiator Immobilization

-

Clean the silicon wafer by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the wafer thoroughly with deionized water and dry under a stream of nitrogen.

-

Functionalize the cleaned wafer surface with amine groups by immersing it in a solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene.

-

Rinse the amine-functionalized wafer with toluene and dry.

-

In a sealed reaction vessel under an inert atmosphere, immerse the amine-functionalized wafer in a solution of anhydrous THF containing triethylamine.

-

Cool the vessel to 0 °C and slowly add 2-bromoisobutyryl bromide.

-

Allow the reaction to proceed for several hours, then rinse the initiator-functionalized wafer with THF and ethanol (B145695) and dry.

Step 2: Surface-Initiated ATRP

-

In a Schlenk flask, prepare the polymerization solution by adding the desired monomer, ligand, and solvent. Deoxygenate the solution with several freeze-pump-thaw cycles.

-

Add the catalyst (e.g., CuBr) to the flask under an inert atmosphere.

-

Place the initiator-functionalized silicon wafer into the polymerization solution.

-

Carry out the polymerization at the desired temperature for a specified time.

-

Remove the wafer from the solution, rinse thoroughly with a good solvent for the polymer to remove any non-grafted polymer, and dry.

-

Characterize the polymer-grafted surface using techniques such as ellipsometry (to measure brush thickness), contact angle measurements (to assess surface energy), and atomic force microscopy (AFM) (to visualize surface morphology).

Conclusion

This compound is a versatile and powerful tool in the arsenal (B13267) of polymer chemists and materials scientists. Its dual functionality as both an ATRP initiator and a molecule bearing a reactive hydroxyl group enables the synthesis of a wide range of advanced polymeric materials. From functional homopolymers and block copolymers for drug delivery to precisely engineered surfaces with tailored properties, HEBIB continues to be a key enabler of innovation in polymer research. The protocols and data presented in this guide are intended to provide a solid foundation for researchers looking to leverage the capabilities of this important molecule in their own work.

References

- 1. Polymer Brushes via Surface-Initiated Electrochemically Mediated ATRP: Role of a Sacrificial Initiator in Polymerization of Acrylates on Silicon Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. harth-research-group.org [harth-research-group.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Hydroxyethyl 2-bromoisobutyrate

For researchers, scientists, and professionals in drug development and polymer chemistry, 2-Hydroxyethyl 2-bromoisobutyrate is a key chemical intermediate. This guide provides an in-depth overview of its core properties, safety data, and applications, with a focus on its role as an initiator in controlled radical polymerization.

Synonyms: HEBIB, HO-BriBu, ATRP hydroxy initiator, 2-Bromo-2-methylpropionic acid 2-hydroxyethyl ester.[1]

Core Properties and Identification

CAS Number: 189324-13-8[2][3][4]

This compound is primarily utilized as an initiator in Atom Transfer Radical Polymerization (ATRP), a method known for producing polymers with well-defined structures and molecular weights.[5] Its hydroxyl group allows for the synthesis of hydroxy-functionalized polymers and can be used to modify surfaces like those of carboxylate- or isocyanate-modified particles and biomolecules.[5]

Physicochemical Data

| Property | Value |

| Molecular Formula | C₆H₁₁BrO₃[2][3] |

| Molecular Weight | 211.05 g/mol [2][3] |

| Appearance | Colorless to light yellow or brown liquid[2][6] |

| Density | 1.456 g/mL at 25 °C[3][7] |

| Boiling Point | 85 °C at 0.03 mmHg[1][2] |

| Refractive Index | n20/D 1.476[3][7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[8][9] |

| Serious Eye Damage | H318 | Causes serious eye damage[8][9] |

GHS Pictograms:

Precautionary Measures and Personal Protective Equipment (PPE)

| Category | Recommendations |

| Handling | Use in a well-ventilated area or under a chemical fume hood. [4]Avoid contact with skin, eyes, and clothing. [8][10]Keep away from heat, sparks, and open flames. [10]Ground/bond container and receiving equipment. [10]Use non-sparking tools and take precautionary measures against static discharge. [10] |

| Storage | Store in a cool, dry, and well-ventilated place. [10]Keep container tightly closed. [10]Recommended storage temperature is room temperature, though some suppliers suggest refrigeration. [1] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. [11] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. [11] |

| Respiratory Protection | If vapors or mists are generated, use a NIOSH-approved respirator. [12] |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse cautiously with water for several minutes. [8]Remove contact lenses, if present and easy to do. Continue rinsing. [8]Immediately call a POISON CENTER or doctor/physician. [8] |

| Skin Contact | Take off immediately all contaminated clothing. [10]Wash off immediately with plenty of soap and water for at least 15 minutes. [4][7]If skin irritation occurs, get medical advice/attention. [10] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. [2][12]If breathing has stopped, perform artificial respiration. [7]Get medical attention if symptoms occur. [7][12] |

| Ingestion | Rinse mouth with water. [4][7]Do NOT induce vomiting. [2]Immediately call a POISON CENTER or doctor/physician. [2] |

Experimental Protocols: Atom Transfer Radical Polymerization (ATRP)

The following is a representative protocol for the use of this compound as an initiator in the ATRP of a vinyl monomer (e.g., methyl methacrylate). This procedure is based on established ATRP methods.

Materials

-

This compound (Initiator)

-

Monomer (e.g., methyl methacrylate)

-

Copper(I) bromide (CuBr) (Catalyst)

-

Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine)

-

Anhydrous solvent (e.g., toluene (B28343) or anisole)

-

Schlenk flask and other appropriate glassware

-

Inert gas supply (Nitrogen or Argon)

Procedure

-

Catalyst and Ligand Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr and a magnetic stir bar.

-

Monomer and Initiator Solution: In a separate dry Schlenk flask, prepare a solution of the monomer, this compound, and the solvent.

-

Deoxygenation: Subject both flasks to several freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. This step is critical for the success of the polymerization.

-

Addition of Ligand: Under a positive pressure of inert gas, add the deoxygenated ligand to the flask containing the CuBr catalyst and stir to form the catalyst complex.

-

Initiation of Polymerization: Transfer the deoxygenated monomer/initiator solution to the catalyst-containing flask via a cannula under inert atmosphere.

-

Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking samples at regular intervals and analyzing them by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) to determine monomer conversion.

-

Termination: Once the desired monomer conversion is achieved, the polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst and quenches the radical polymerization.

-

Purification: The polymer is typically purified by diluting the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and passing it through a column of neutral alumina (B75360) to remove the copper catalyst. The final polymer is then isolated by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane) and dried under vacuum.

Visualizing the ATRP Workflow

The following diagram illustrates the key steps in a typical Atom Transfer Radical Polymerization experiment using this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. carlroth.com [carlroth.com]

- 4. broadpharm.com [broadpharm.com]

- 5. harth-research-group.org [harth-research-group.org]

- 6. benchchem.com [benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | C6H11BrO3 | CID 11481256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. kscl.co.in [kscl.co.in]

An In-depth Technical Guide to HEBIB Initiator for Atom Transfer Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Hydroxyethyl 2-bromoisobutyrate (HEBIB), a pivotal initiator in the field of Atom Transfer Radical Polymerization (ATRP). HEBIB is distinguished by its hydroxyl functionality, enabling the synthesis of well-defined polymers with a terminal hydroxyl group. This feature is particularly valuable for the creation of block copolymers, surface modifications, and the development of advanced drug delivery systems.

Core Concepts and Chemical Properties

HEBIB, with the chemical formula C₆H₁₁BrO₃, is a liquid at room temperature and serves as a highly efficient initiator for the controlled radical polymerization of a wide range of monomers. Its strategic importance lies in the presence of a primary hydroxyl group, which remains intact during the polymerization process, providing a reactive site for post-polymerization modifications.

Table 1: Physical and Chemical Properties of HEBIB

| Property | Value |

| Chemical Name | This compound |

| Synonyms | HEBIB, HOBiB |

| CAS Number | 189324-13-8 |

| Molecular Formula | C₆H₁₁BrO₃ |

| Molecular Weight | 211.05 g/mol |

| Appearance | Liquid |

| Density | 1.456 g/mL at 25 °C |

| Refractive Index | n20/D 1.476 |

Mechanism of HEBIB-Initiated ATRP

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species. This equilibrium is mediated by a transition metal complex, typically copper-based, which shuttles a halogen atom between the catalyst and the polymer chain end.

The initiation step in HEBIB-mediated ATRP involves the abstraction of the bromine atom from HEBIB by the activator complex (e.g., Cu(I)/Ligand). This generates a carbon-centered radical and the deactivator complex (e.g., Cu(II)Br/Ligand). The radical then propagates by adding to monomer units. The key to the controlled nature of ATRP is the rapid and reversible deactivation of the growing polymer chain by the deactivator complex, which reforms the dormant species. This process ensures a low concentration of active radicals at any given time, minimizing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

Quantitative Data from HEBIB-Initiated ATRP

The following tables summarize quantitative data from ATRP reactions initiated by HEBIB for various monomers. These results demonstrate the high degree of control achievable, as evidenced by the low polydispersity indices (Đ) and the close correlation between theoretical (Mₙ,th) and experimentally determined (Mₙ,app) molecular weights.

Table 2: ATRP of Hydrophilic Acrylate (B77674) Monomers using HEBIB Initiator [1]

| Monomer | Time (min) | Conversion (%) | Mₙ,th ( g/mol ) | Mₙ,app ( g/mol ) | Đ |

| HEA | 30 | 74 | 8,600 | 9,100 | 1.12 |

| OEGA | 60 | 82 | 17,300 | 18,200 | 1.15 |

| OEOMA | 45 | 79 | 15,900 | 16,500 | 1.13 |

Reaction Conditions: EY-Cu-catalyzed ATRP in aqueous media, HO-EBiB as initiator.[1]

Experimental Protocols

This section provides a detailed methodology for a typical ATRP of an acrylate monomer using HEBIB as the initiator.

Materials

-

Monomer (e.g., methyl acrylate, MA)

-

This compound (HEBIB)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole (B1667542) (solvent and internal standard)

-

Tetrahydrofuran (THF) for GPC analysis

-

Neutral alumina (B75360)

-

Methanol (for precipitation)

Experimental Workflow Diagram

Detailed Procedure for ATRP of Methyl Acrylate

-

Catalyst and Ligand Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.0143 g, 0.1 mmol). Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.

-

Addition of Monomer and Solvent: In a separate flask, deoxygenate a mixture of methyl acrylate (MA, e.g., 4.3 g, 50 mmol) and anisole (5 mL) by bubbling with argon for 30 minutes. Transfer this solution to the Schlenk flask containing the CuBr via a degassed syringe.

-

Formation of Catalyst Complex: Add deoxygenated PMDETA (e.g., 0.0173 g, 0.1 mmol) to the reaction mixture via a degassed syringe. Stir the solution until the copper complex forms, indicated by a color change.

-

Initiation of Polymerization: In a separate vial, deoxygenate HEBIB (e.g., 0.0211 g, 0.1 mmol) by bubbling with argon. Add the HEBIB to the reaction mixture via a degassed syringe to initiate the polymerization.

-

Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60 °C). Take samples periodically using a degassed syringe to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and PDI by Gel Permeation Chromatography (GPC).

-

Termination and Purification: After the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature. Dilute the reaction mixture with THF.

-

Catalyst Removal: Pass the polymer solution through a short column packed with neutral alumina to remove the copper catalyst.

-

Polymer Isolation: Precipitate the purified polymer solution into a large excess of cold methanol. Collect the polymer by filtration and dry it under vacuum to a constant weight.

Applications in Drug Delivery

The hydroxyl terminus of polymers synthesized using HEBIB is a versatile handle for creating advanced drug delivery systems. One prominent application is the synthesis of amphiphilic block copolymers, which can self-assemble into micelles in aqueous environments. These micelles consist of a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic corona that provides stability and biocompatibility.

For instance, HEBIB can be used to initiate the polymerization of a hydrophobic monomer, such as ε-caprolactone (PCL) via ring-opening polymerization (ROP) after modification, or a hydrophobic acrylate. The resulting hydroxyl-terminated hydrophobic polymer can then be used as a macroinitiator for the ATRP of a hydrophilic monomer, like poly(ethylene glycol) methyl ether acrylate (PEGMA), to form a diblock copolymer (e.g., PCL-b-PEGMA).

These block copolymers can then be formulated into drug-loaded micelles. The hydrophobic drug partitions into the core of the micelle, while the hydrophilic shell forms a stealth-like layer that can help to prolong circulation time in the bloodstream and enhance accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[2][3][4]

Conclusion

HEBIB is a valuable and versatile initiator for atom transfer radical polymerization, offering a straightforward route to well-defined polymers with a terminal hydroxyl group. This functionality is a key enabler for the design and synthesis of complex macromolecular architectures, including block copolymers for advanced drug delivery systems. The ability to precisely control polymer properties and introduce functionality makes HEBIB-initiated ATRP a powerful tool for researchers and professionals in materials science and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Block copolymer micelles: preparation, characterization and application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Block copolymer micelles: preparation, characterization and application in drug delivery. | Semantic Scholar [semanticscholar.org]

- 4. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Hydroxyethyl 2-bromoisobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl 2-bromoisobutyrate (HEBiB) is a bifunctional molecule widely utilized in the field of polymer chemistry. Its structure incorporates both a hydroxyl group and a bromine atom, making it a valuable initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). The ability to create well-defined polymers with terminal hydroxyl groups opens up a vast array of applications, including the synthesis of block copolymers, functionalization of surfaces, and the development of novel biomaterials and drug delivery systems.

Understanding the solubility of HEBiB in various solvents is a critical first step in its application. Proper solvent selection is paramount for ensuring homogeneous reaction conditions, which in turn dictates the control over polymer molecular weight, dispersity, and architecture. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details a general experimental protocol for solubility determination, and illustrates its primary application in a common experimental workflow.

Solubility of this compound

Currently, there is a lack of specific quantitative data in the public domain detailing the solubility of this compound in a wide range of solvents. However, based on its chemical structure and available qualitative descriptions, we can infer its general solubility behavior.

Structural Considerations:

The HEBiB molecule possesses both polar and non-polar characteristics. The ester and alkyl groups contribute to its non-polar nature, while the terminal hydroxyl group provides a polar character and the ability to act as a hydrogen bond donor. This amphiphilic nature suggests that it will be soluble in a variety of organic solvents.

Qualitative Solubility Data:

General technical sources describe this compound as a liquid that is soluble in polar solvents[1]. Further insight can be gained by examining a structurally similar compound, Ethyl 2-bromoisobutyrate, which lacks the terminal hydroxyl group. Ethyl 2-bromoisobutyrate is reported to be soluble in common organic solvents such as ethyl acetate, dichloromethane, and dimethyl sulfoxide (B87167), as well as in alcohol and ether, but it is insoluble in water. The presence of the hydroxyl group in HEBiB is expected to increase its polarity and likely enhance its solubility in more polar organic solvents and potentially confer some degree of water solubility.

Inferred Solubility Profile:

Based on the available information, the following table summarizes the expected solubility of this compound. It is important to note that this information is largely inferred and should be experimentally verified for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Likely Soluble | The polarity of these solvents should effectively solvate the ester and hydroxyl groups of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble | The ability of these solvents to engage in hydrogen bonding with the hydroxyl group of HEBiB should lead to good solubility. |

| Non-Polar | Toluene, Hexane, Diethyl ether | Likely Soluble | The alkyl and ester components of HEBiB should allow for sufficient interaction with non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents are effective at dissolving a wide range of organic compounds, and HEBiB is expected to be no exception. |

| Aqueous | Water | Sparingly Soluble to Insoluble | The presence of the hydroxyl group may impart some water solubility, but the larger non-polar portion of the molecule will likely limit its miscibility with water. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general protocol outlines a method for the quantitative determination of the solubility of a liquid solute, such as this compound, in a given solvent. This method is based on the principle of reaching equilibrium saturation and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of a distinct undissolved phase of the solute should be visible.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no undissolved material is disturbed.

-

To remove any suspended micro-droplets, centrifuge the withdrawn sample.

-

Filter the supernatant through a syringe filter into a clean vial.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a pre-validated HPLC or GC method to generate a calibration curve.

-

Analyze the saturated sample under the same analytical conditions.

-

Determine the concentration of this compound in the saturated sample by interpolating its response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Application in Atom Transfer Radical Polymerization (ATRP)

A primary application of this compound is as an initiator in Atom Transfer Radical Polymerization (ATRP). This controlled polymerization technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The following diagram illustrates a typical experimental workflow for an ATRP reaction using HEBiB as the initiator.

References

The Pivotal Role of 2-Hydroxyethyl 2-bromoisobutyrate in Advancing Controlled Polymerization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of controlled/"living" radical polymerization, the initiator molecule is the cornerstone, dictating the starting point of every polymer chain and influencing the final material's architecture and properties. Among the myriad of initiators, 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB) has emerged as a particularly versatile and valuable tool, especially in Atom Transfer Radical Polymerization (ATRP). Its unique bifunctional nature, possessing both a reactive bromine atom for initiation and a hydroxyl group for further functionalization, makes it an indispensable component in the synthesis of well-defined polymers for advanced applications in drug delivery, biomaterials, and nanotechnology.

This technical guide provides a comprehensive overview of the role of this compound in controlled polymerization. It delves into the fundamental mechanisms, offers detailed experimental protocols, presents key quantitative data, and illustrates the logical workflows, serving as a critical resource for professionals in the field.

Core Functionality: A Hydroxyl-Functional ATRP Initiator

This compound is a liquid at room temperature with the chemical formula C₆H₁₁BrO₃ and a molecular weight of 211.05 g/mol . Its primary role in controlled polymerization is as an initiator for Atom Transfer Radical Polymerization (ATRP).[1][2][3][] The tertiary alkyl bromide moiety is a highly efficient initiating site for the ATRP of a wide range of monomers, including methacrylates, acrylates, and styrenics.

The presence of the hydroxyl group is what sets HEBiB apart. This functional group is preserved during the polymerization process and can be used for subsequent chemical modifications. This allows for the synthesis of:

-

Hydroxy-terminated polymers: These polymers can be used as macroinitiators for the synthesis of block copolymers.[1]

-

Grafting onto surfaces: The hydroxyl group can react with surfaces modified with isocyanates or carboxylic acids, enabling the "grafting-from" polymerization of polymer brushes.[1][2]

-

Bioconjugation: The hydroxyl group provides a handle for attaching biomolecules, such as peptides or targeting ligands, to the polymer chain.

The Mechanism of Initiation in ATRP

The fundamental principle of ATRP relies on a reversible equilibrium between a small number of active, propagating radical chains and a large majority of dormant species. This equilibrium is mediated by a transition metal complex, typically copper(I) halide complexed with a ligand.

The initiation step using this compound can be visualized as follows:

In this process, the copper(I) complex reversibly abstracts the bromine atom from this compound to form an initiator radical and the copper(II) deactivator complex. This radical then adds to a monomer unit to start the polymer chain growth.

Experimental Protocols

Protocol 1: Synthesis of Poly(2-hydroxyethyl methacrylate) (PHEMA) via ATRP

This protocol outlines a typical procedure for the synthesis of PHEMA using this compound as the initiator.

Materials:

-

2-Hydroxyethyl methacrylate (B99206) (HEMA), inhibitor removed

-

This compound (HEBiB)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anhydrous methanol (B129727)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hexanes

-

Schlenk flask, rubber septa, syringes, and magnetic stir bar

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add CuBr (e.g., 0.1 mmol) and a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.

-

Addition of Reagents: Under an argon atmosphere, add anhydrous methanol (e.g., 5 mL) to the flask. Then, add HEMA (e.g., 20 mmol) and PMDETA (e.g., 0.2 mmol) via syringe.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiation: After the final thaw, while the flask is under argon, inject this compound (e.g., 0.2 mmol) to start the polymerization.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 50 °C) and stir.

-

Termination: After the desired reaction time, terminate the polymerization by exposing the reaction mixture to air and diluting with THF.

-

Purification: Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise to a large excess of cold hexanes.

-

Drying: Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.

Protocol 2: Surface-Initiated ATRP (SI-ATRP) from a Hydroxyl-Functionalized Surface

This protocol describes the "grafting-from" approach to create polymer brushes on a surface.

Stage 1: Initiator Immobilization

-

Substrate Preparation: Start with a substrate rich in hydroxyl groups (e.g., silicon wafer with a native oxide layer, glass slide). Clean the substrate thoroughly (e.g., with piranha solution, followed by extensive rinsing with deionized water and drying).

-

Reaction with 2-Bromoisobutyryl Bromide: In a sealed reaction vessel under an inert atmosphere, place the cleaned substrate. Add a solution of 2-bromoisobutyryl bromide and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane). The 2-bromoisobutyryl bromide will react with the surface hydroxyl groups to form an ester linkage, immobilizing the ATRP initiator on the surface.

-

Washing: After the reaction, thoroughly rinse the substrate with the reaction solvent, ethanol, and deionized water to remove any unreacted reagents. Dry the substrate under a stream of nitrogen.

Stage 2: Surface-Initiated Polymerization

-

Preparation of Polymerization Solution: In a Schlenk flask, prepare the polymerization solution containing the monomer, ligand, and solvent as described in Protocol 1.

-

Degassing: Deoxygenate the polymerization solution by three freeze-pump-thaw cycles.

-

Polymerization: Place the initiator-functionalized substrate into the deoxygenated polymerization solution under an inert atmosphere. Add the copper(I) catalyst to initiate the polymerization.

-

Termination and Cleaning: After the desired polymerization time, remove the substrate and expose it to air to terminate the reaction. Thoroughly wash the substrate with a good solvent for the polymer to remove any non-covalently bound polymer.

Quantitative Data

The following tables summarize representative quantitative data from ATRP reactions involving initiators structurally similar to or derived from 2-bromoisobutyrate esters. This data provides an expectation of the level of control achievable.

Table 1: ATRP of 2-Hydroxyethyl Methacrylate (HEMA)

| Monomer:Initiator:Catalyst:Ligand Ratio | Solvent | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |

| 100:1:1:2 | Methanol/2-Butanone | 50 | 4 | ~15,000 | < 1.3 | Adapted from[5] |

| 200:1:1:2 | Methanol/2-Butanone | 60 | 6 | ~28,000 | < 1.4 | Adapted from[5] |

| 100:1.6:1:2 | MEK/Methanol | 50 | - | - | 1.15 - 1.25 | [6] |

Mₙ: Number-average molecular weight, Đ: Polydispersity index

Table 2: SARA ATRP of Methyl Acrylate (MA) using HEBiB

| Monomer:Initiator:Catalyst:Ligand Ratio | Solvent | Temperature | GPC Traces | Reference |

| 500:1:0.04:0.1 | Chlorobenzene | Room Temp | Gradual shift to higher MW | [7] |

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for experiments involving this compound.

Conclusion

This compound is a powerful and versatile initiator for controlled radical polymerization, particularly ATRP. Its dual functionality allows for the synthesis of well-defined polymers with a terminal hydroxyl group, opening up a vast array of possibilities for creating advanced materials with tailored architectures and functionalities. The ability to precisely control polymer molecular weight and distribution, coupled with the potential for post-polymerization modification, makes HEBiB an invaluable tool for researchers and developers in the fields of polymer chemistry, materials science, and drug delivery. This guide provides the foundational knowledge and practical protocols to effectively utilize this key molecule in the pursuit of novel polymeric materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Functional Initiators in Atom Transfer Radical Polymerization (ATRP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful and versatile controlled/living radical polymerization technique, enabling the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] A key feature of ATRP is the ability to incorporate specific functionalities at the polymer chain ends through the use of functional initiators.[2] These initiators are typically alkyl halides bearing a functional group that remains at the α-terminus of the polymer chain after polymerization.[2] This approach provides a direct and efficient route to telechelic polymers with tailored properties for a wide range of applications, particularly in the fields of bioconjugation and drug delivery.[3][4]

This technical guide provides a comprehensive overview of the core principles of functional initiators in ATRP, detailed experimental protocols for their synthesis and use, and a summary of key quantitative data.

Core Concepts of Functional Initiators in ATRP

The success of an ATRP process relies on a dynamic equilibrium between active propagating radicals and dormant species, typically an alkyl halide. This equilibrium is catalyzed by a transition metal complex, most commonly copper-based. The choice of initiator is crucial as it determines the number of propagating chains and introduces functionality at the beginning of the polymer chain.[1]

An efficient functional initiator should exhibit an initiation rate constant that is comparable to or greater than the propagation rate constant to ensure that all polymer chains start growing simultaneously, leading to a narrow molecular weight distribution.[1] The functionality on the initiator must be tolerant to the polymerization conditions and should not interfere with the catalyst complex.[3] A wide variety of functional groups have been successfully incorporated into ATRP initiators, including hydroxyl, carboxyl, biotin, and peptides, enabling the synthesis of polymers for specific applications.[5][6]

Mandatory Visualizations

General Mechanism of ATRP

Caption: The equilibrium between active and dormant species in ATRP.

"Grafting From" Strategy for Bioconjugation

Caption: Workflow for creating protein-polymer conjugates via "grafting from".

Synthesis of a Block Copolymer using a Macroinitiator

Caption: Stepwise synthesis of a diblock copolymer using a macroinitiator.

Experimental Protocols

Synthesis of a Hydroxyl-Functionalized ATRP Initiator: 2-Hydroxyethyl 2-bromopropionate

This protocol describes the synthesis of a common hydroxyl-functionalized initiator.[5]

Materials:

-

2-Bromopropionyl bromide

-

Ethylene (B1197577) glycol

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (B128534) (TEA), anhydrous

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.1 equivalents) to the solution.

-

Add 2-bromopropionyl bromide (1.05 equivalents) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield 2-hydroxyethyl 2-bromopropionate as a colorless oil.

Synthesis of a Carboxyl-Functionalized ATRP Initiator: α-Bromo-p-toluic acid

This protocol outlines the use of a commercially available carboxyl-functionalized initiator.[6]

Materials:

-

α-Bromo-p-toluic acid

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridyl (bpy)

-

Diphenyl ether (solvent)

-

Methanol

-

Tetrahydrofuran (THF)

Procedure for Polymerization of Styrene:

-

To a Schlenk flask, add CuBr (1.0 equivalent relative to initiator) and bpy (2.0 equivalents).

-

Add α-bromo-p-toluic acid (1.0 equivalent) and diphenyl ether.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Add freshly distilled styrene via a degassed syringe.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

-

Take samples periodically to monitor monomer conversion by gas chromatography (GC) and molecular weight evolution by gel permeation chromatography (GPC).

-

After the desired conversion is reached, cool the flask to room temperature and dilute the mixture with THF.

-

Precipitate the polymer by pouring the solution into a large excess of methanol.

-

Filter and dry the polymer under vacuum.

ATRP of N-isopropylacrylamide (NIPAAm) from a Polystyrene Macroinitiator

This protocol describes the synthesis of a polystyrene-b-poly(N-isopropylacrylamide) (PS-b-PNIPAAm) block copolymer.[7]

Materials:

-

Polystyrene with a terminal bromine (PS-Br) macroinitiator

-

N-isopropylacrylamide (NIPAAm)

-

Copper(I) bromide (CuBr)

-

1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA)

-

Dichloromethane (DCM)

Procedure:

-

In a dry round-bottom flask sealed with a rubber septum, add NIPAAm, CuBr, and the PS-Br macroinitiator.

-

Add DCM as the solvent and purge the mixture with nitrogen for 15 minutes.

-

Add HMTETA via a syringe.

-

Stir the reaction mixture at the desired temperature for a specific time.

-

To terminate the polymerization, open the flask to air and dilute with DCM.

-

Pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the block copolymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).

-

Filter and dry the product under vacuum.

Data Presentation

Table 1: Synthesis of Aromatic Carboxyl-Functionalized Polystyrene using α-Bromo-p-toluic Acid as Initiator[7]

| Entry | [Styrene]₀ (M) | [Initiator]₀ (mM) | [CuBr]₀ (mM) | [bpy]₀ (mM) | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC) | Mₙ (calc) | Mₙ/Mₙ | Initiator Efficiency |

| 1 | 4.35 | 43.5 | 43.5 | 87.0 | 110 | 4 | 92 | 9,800 | 9,400 | 1.15 | 0.96 |

| 2 | 4.35 | 21.8 | 21.8 | 43.6 | 110 | 6 | 89 | 18,200 | 18,000 | 1.18 | 0.99 |

| 3 | 2.18 | 10.9 | 10.9 | 21.8 | 110 | 8 | 85 | 34,500 | 34,400 | 1.25 | 0.99 |

Mₙ (calc) = ([M]₀/[I]₀) × conversion × MW(monomer) + MW(initiator)

Table 2: Characterization of Polymers Synthesized with Functional Initiators

| Initiator | Monomer | Mₙ (kDa) | Mₙ/Mₙ | End-Group Functionality | Reference |

| 2-Hydroxyethyl 2-bromopropionate | Methyl Acrylate | 5.4 | 1.15 | Hydroxyl | [5] |

| 2-Hydroxyethyl 2-bromopropionate | Styrene | 7.8 | 1.20 | Hydroxyl | [5] |

| α-Bromo-p-toluic acid | Styrene | 16.0 - 259.0 | 1.1 - 1.4 | Carboxylic Acid | [6] |

| L-Valine-derived α-haloamide | tert-Butyl Acrylate | 8.3 | 1.11 | Amino Acid | [8] |

Table 3: Initiator Efficiency in ATRP of Styrene[10]

| Initiator | Ligand | Temperature (°C) | Initiator Efficiency (%) | Mₙ/Mₙ |

| Methyl α-bromophenylacetate (MBPA) | PMDETA | 60 | ~50 | ~1.2 |

| Methyl α-bromophenylacetate (MBPA) | HMTETA | 60 | ~80 | ~1.29 |

| Ethyl α-bromoisobutyrate (EBiB) | PMDETA | 60 | No polymerization | - |

Conclusion

Functional initiators are indispensable tools in ATRP for the synthesis of well-defined polymers with specific end-group functionalities. This guide has provided an overview of the fundamental principles, detailed experimental protocols for the synthesis and application of hydroxyl- and carboxyl-functionalized initiators, and a compilation of relevant quantitative data. The ability to precisely control polymer architecture and functionality through the judicious choice of initiator opens up vast possibilities for the design of advanced materials for drug delivery, bioconjugation, and other biomedical applications. For researchers and scientists in these fields, a thorough understanding of functional initiators in ATRP is essential for the development of next-generation polymeric materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. briefs.techconnect.org [briefs.techconnect.org]

- 4. researchgate.net [researchgate.net]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Hydrophilic Polymers Using 2-Hydroxyethyl 2-bromoisobutyrate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of hydrophilic polymers utilizing 2-Hydroxyethyl 2-bromoisobutyrate as a key initiator for Atom Transfer Radical Polymerization (ATRP). The precise control over polymer architecture afforded by ATRP makes this method highly valuable for creating well-defined polymers for a variety of biomedical applications, including drug delivery systems and tissue engineering scaffolds.

Core Concepts: Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper(I) complex. This compound (HEBiB) is an effective initiator for ATRP, featuring a bromine atom that can be reversibly transferred to the copper catalyst, thereby generating a radical that initiates polymerization. The hydroxyl group on the initiator provides a functional handle for further modification or for imparting hydrophilicity to the resulting polymer.

Data Presentation: Synthesis of Poly(2-hydroxyethyl methacrylate) (PHEMA) via ATRP

The following tables summarize quantitative data from various studies on the ATRP of 2-hydroxyethyl methacrylate (B99206) (HEMA) using alkyl bromide initiators, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: ATRP of HEMA in a Mixed Solvent System

| Entry | [HEMA]:[Initiator]:[CuCl]:[bpy] | Solvent (v/v) | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w/M_n |

| 1 | 100:1:0.5:1.25 | MEK/1-Propanol (B7761284) (70/30) | 50 | 4 | 60 | 8,500 | 1.25 |

| 2 | 100:1:0.5:1.25 | MEK/1-Propanol (70/30) | 70 | 1.5 | 75 | 10,000 | 1.30 |

*Initiator: Ethyl 2-bromoisobutyrate (a structurally similar initiator to HEBiB) *MEK: Methyl Ethyl Ketone

Table 2: ATRP of HEMA in DMF

| Entry | [HEMA]:[Initiator]:[CuBr]:[CuBr₂]:[bpy] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w/M_n |

| 1 | 400:1:2:0.25:5 | DMF | 50 | 6 | 80 | 35,000 | 1.35 |

| 2 | 400:1:2:0.25:5 | DMF | Room Temp | 24 | 65 | 28,000 | 1.40 |

*Initiator: Ethyl 2-bromoisobutyrate

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of hydrophilic polymers using ATRP initiated by this compound or similar alkyl bromide initiators.

Protocol 1: Synthesis of Linear Poly(2-hydroxyethyl methacrylate) (PHEMA)

This protocol describes the synthesis of linear PHEMA using a copper chloride/bipyridine catalyst system in a mixed solvent.

Materials:

-

2-Hydroxyethyl methacrylate (HEMA), inhibitor removed

-

This compound (HEBiB) initiator

-

Copper(I) chloride (CuCl)

-

2,2'-Bipyridine (bpy)

-

Methyl ethyl ketone (MEK), anhydrous

-

1-Propanol, anhydrous

-

Argon or Nitrogen gas supply

-

Schlenk flask and line

Procedure:

-

Monomer Purification: Pass HEMA through a column of basic alumina (B75360) to remove the inhibitor.

-

Reaction Setup: In a Schlenk flask, add CuCl (0.05 mmol) and bpy (0.125 mmol). Seal the flask, and cycle between vacuum and inert gas (argon or nitrogen) three times to remove oxygen.

-

Addition of Solvents and Monomer: Under a positive pressure of inert gas, add anhydrous MEK (7 mL) and anhydrous 1-propanol (3 mL). Stir the mixture until the catalyst and ligand are fully dissolved. Add the purified HEMA (10 mmol).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

-

Initiation: While maintaining the inert atmosphere, add HEBiB (0.1 mmol) to the reaction mixture to initiate the polymerization.

-